Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Overview
Description
Preparation Methods
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate can be synthesized using boron trifluoride and 3,5-bis(trifluoromethyl)phenylmagnesium iodide as major components . The reaction typically involves the following steps:
Formation of the Grignard Reagent: 3,5-bis(trifluoromethyl)phenylmagnesium iodide is prepared by reacting 3,5-bis(trifluoromethyl)iodobenzene with magnesium in anhydrous ether.
Reaction with Boron Trifluoride: The Grignard reagent is then reacted with boron trifluoride to form the desired this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a precursor to synthesize other tetrakis[3,5-bis(trifluoromethyl)phenyl]borate-based reagents.
Catalysis: It is widely used as a catalyst in the cyclopolymerization of functionalized trienes.
Stabilization of Cationic Complexes: This compound is used to generate and stabilize cationic electrophilic metal alkyl complexes.
Common reagents and conditions used in these reactions include organic solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate exerts its effects involves its ability to act as a highly lipophilic anion. This property allows it to stabilize cationic species and facilitate various chemical transformations. The molecular targets and pathways involved include the stabilization of cationic electrophilic metal alkyl complexes and the catalysis of polymerization reactions .
Comparison with Similar Compounds
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate can be compared with other similar compounds, such as:
Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: Similar in structure and function but with potassium as the counterion.
Lithium tetrakis(pentafluorophenyl)borate: Another borate compound with different substituents, used in similar applications.
Sodium tetraphenylborate: A less lipophilic analogue used in different chemical contexts.
The uniqueness of this compound lies in its high lipophilicity and stability, making it particularly useful in reactions requiring stable and soluble anions.
Properties
IUPAC Name |
sodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.Na/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;/h1-12H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGMONZOZHXAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H12BF24Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635585 | |
Record name | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
886.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79060-88-1 | |
Record name | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate?
A: The molecular formula of this compound is Na[B(C6H3(CF3)2)4]. Its molecular weight is 1098.06 g/mol. []
Q2: What are the key spectroscopic characteristics of NaBArF?
A: NaBArF can be characterized using various spectroscopic techniques. While the provided literature does not detail specific spectroscopic data, techniques like NMR (1H, 13C, 19F, 11B), IR, and UV-Vis spectroscopy can provide information about its structure, bonding, and electronic properties. [, , , ]
Q3: How does NaBArF perform under various conditions in terms of stability and material compatibility?
A: NaBArF exhibits good stability in anhydrous organic solvents like dichloromethane and toluene. [, ] Its compatibility with specific materials depends on the application. For example, it is used in the fabrication of ion-selective electrodes due to its compatibility with PVC membranes. [, , ]
Q4: Are there specific limitations regarding the use of NaBArF under certain conditions?
A: While generally stable, NaBArF can be sensitive to moisture. [] Its compatibility with strong bases or nucleophiles should be carefully considered. Specific limitations may arise depending on the reaction conditions and the other reagents involved.
Q5: What are the prominent catalytic applications of NaBArF?
A5: NaBArF acts as a catalyst or co-catalyst in various organic reactions. It is particularly effective in:
- Polymerization Reactions: It initiates the polymerization of vinyl ethers [] and activated styrenes. [] It also serves as a co-catalyst in ethylene polymerization [] and the polymerization of disubstituted acetylenes. []
- Cycloaddition Reactions: It catalyzes [2+2] cycloadditions of cyclopentadienyl esters with nitrosobenzene. []
- Friedel-Crafts Reactions: It catalyzes Friedel-Crafts addition reactions of phenolic and other aromatic nucleophiles to trans-β-nitrostyrene. []
- Allylation Reactions: It serves as a co-catalyst in the rhodium-catalyzed allylation of benzyl acetates with allylsilanes. []
- Copper-Catalyzed Reactions: It is used in enantioselective copper-catalyzed intramolecular phenolic O-H bond insertions. []
Q6: What is the mechanistic role of NaBArF in these catalytic reactions?
A: NaBArF primarily acts as a source of weakly coordinating anions, typically [BArF4]-. This enables the formation of highly reactive cationic metal species. [, ] For instance, in Friedel-Crafts reactions, Na+ coordinates with the nitro group of trans-β-nitrostyrene, facilitating nucleophilic attack. []
Q7: How does the structure of NaBArF contribute to its catalytic properties?
A: The bulky, electron-withdrawing tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion makes NaBArF highly soluble in organic solvents and imparts weak coordinating properties, enabling the generation of reactive cationic intermediates. [, , ]
Q8: How is computational chemistry used in research involving NaBArF?
A8: Computational methods like Density Functional Theory (DFT) are used to:
- Investigate reaction mechanisms: In the study of hydrogen isotope exchange with iridium(I) complexes, DFT calculations provided insights into the bonding and reactivity of the complexes. []
- Study molecular structures: DFT calculations helped elucidate the structure of elusive Sitting-Atop (SAT) complexes formed between sodium cations and porphyrins in the presence of NaBArF. []
- Calculate reaction energetics: In the formation of bora-crown ethers, DFT analysis provided insights into the reaction mechanism and electronic structures of intermediates. []
Q9: Has research explored modifications to the NaBArF structure and their impact on its activity?
A: While the provided literature primarily focuses on NaBArF, the modular synthesis of phosphine phosphonic amide ligands demonstrates how altering ligand structure influences the activity of nickel catalysts in ethylene polymerization. [] This highlights the potential for modifying similar compounds to fine-tune their properties.
Q10: Which analytical techniques are commonly used to characterize and quantify NaBArF?
A10: Common techniques include:
- Spectroscopy: NMR (1H, 13C, 19F, 11B), IR, and UV-Vis spectroscopy are used for structural characterization. [, , , ]
- Electrochemistry: Electrochemical impedance spectroscopy (EIS) is applied to study charge transfer processes in systems involving NaBArF, such as in ion-selective electrodes. []
- Chromatography: While not explicitly mentioned for NaBArF, HPLC is a standard technique for analyzing reaction mixtures and products in catalytic studies. [, ]
- Mass Spectrometry: ESI-MS is valuable for studying the formation of metal complexes with NaBArF. []
- X-ray Crystallography: This technique provides detailed structural information of NaBArF and its complexes. [, , ]
Q11: How is NaBArF utilized in developing ion-selective electrodes (ISEs)?
A11: NaBArF serves as a key component in ISEs due to its:
- Anion Exclusion Properties: The bulky [BArF4]- anion is incorporated into sensing membranes to prevent interference from other anions. [, , ]
- Compatibility with PVC Membranes: NaBArF is compatible with PVC, a common matrix for ISE membranes. [, ]
- Role in Ion-to-Electron Transduction: It aids in efficient charge transfer between the ionophore and the electrode surface. []
Q12: What types of ISEs have been developed using NaBArF?
A12: Research demonstrates the use of NaBArF in developing ISEs for various analytes, including:
- Silver ions (Ag+): NaBArF was crucial for developing a fiber-optic microsensor array for sensitive Ag+ detection. []
- Trimethylamine (TMA): It was used in a potentiometric sensor for detecting TMA, a biomarker for bacterial vaginosis. []
- Cationic Surfactants: NaBArF enabled the development of an ISE for detecting cationic surfactants like Zephiramine. []
- Cesium ions (Cs+): It was incorporated into membrane-based Cs+-selective electrodes. []
Q13: What are the advantages of using NaBArF in ISE development?
A13: Advantages include:
- Improved Sensitivity and Selectivity: NaBArF enhances the performance of ISEs, enabling sensitive and selective detection of target ions. [, , ]
- Stable Potential Response: It contributes to the stability of the electrode potential, crucial for accurate measurements. []
- Versatility: NaBArF is applicable in developing ISEs for a wide range of analytes. [, , , ]
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